molecular formula C21H26N4O4 B2687986 Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate CAS No. 1029763-82-3

Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate

Cat. No. B2687986
CAS RN: 1029763-82-3
M. Wt: 398.463
InChI Key: YMSSFTYUFDCPBT-UHFFFAOYSA-N
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Description

Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of complex organic molecules often requires novel approaches to establish efficient pathways for their preparation. For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds demonstrates the utility of complex chemical structures in inhibiting the cofactor forms of tetrahydrofolate, showcasing the importance of intricate synthesis methods for potential medical applications (Elliott et al., 1975). Similarly, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate highlights the utility of these molecules in creating heterocyclic systems with potential biological activity (Selič et al., 1997).

Medicinal Chemistry Applications

The development of new antiplasmin drugs led to the preparation of aza analogs of 4-aminomethylbenzoic acid, underlining the ongoing search for more effective compounds in this therapeutic area (Isoda et al., 1980). The exploration of 2-oxaisocephems with modifications at specific positions demonstrates the synthetic strategy to enhance antibacterial activities against resistant strains, showcasing the targeted approach in designing new antibiotics (Tsubouchi et al., 1994).

Polymer Science Applications

The field of polymer science benefits from the development of novel compounds that can act as photoinitiators for polymerization processes. The creation of alkoxyamine compounds with chromophore groups for nitroxide-mediated photopolymerization illustrates the intersection of organic synthesis and material science, enabling advancements in the creation of polymers with specific properties (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15-13-19(24-21(22-15)25-11-5-3-4-6-12-25)29-14-18(26)23-17-9-7-16(8-10-17)20(27)28-2/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSSFTYUFDCPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate

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